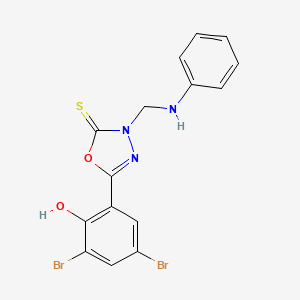

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-

CAS No.: 81963-77-1

Cat. No.: VC17105786

Molecular Formula: C15H11Br2N3O2S

Molecular Weight: 457.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81963-77-1 |

|---|---|

| Molecular Formula | C15H11Br2N3O2S |

| Molecular Weight | 457.1 g/mol |

| IUPAC Name | 3-(anilinomethyl)-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |

| Standard InChI | InChI=1S/C15H11Br2N3O2S/c16-9-6-11(13(21)12(17)7-9)14-19-20(15(23)22-14)8-18-10-4-2-1-3-5-10/h1-7,18,21H,8H2 |

| Standard InChI Key | PXHZKUHXGXOKBX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |

Introduction

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a complex organic compound belonging to the oxadiazole family. It features a five-membered ring structure containing two nitrogen atoms and a sulfur atom, contributing to its thione functionality. The presence of a dibromophenol moiety and a phenylamino group enhances its potential for biological activity. The molecular formula of this compound is not explicitly provided in the reliable sources, but similar compounds in the oxadiazole family often exhibit diverse biological activities.

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives typically involves several steps. A common method includes reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach might involve reacting a hydrazine derivative with carbon disulfide and then treating the resulting product with formaldehyde and an amine under reflux conditions.

Biological Activities of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antitumor properties. For instance, some derivatives have shown significant thymidine phosphorylase inhibitory action, which is crucial in cancer treatment . Additionally, compounds containing piperazine skeletons have demonstrated potent antitumor activities by inhibiting focal adhesion kinase (FAK) .

Structural Variations and Biological Implications

Structural variations in 1,3,4-oxadiazole derivatives significantly impact their biological activities. For example, substituents like dibromophenol and phenylamino groups can enhance the compound's interaction with biological targets. The following table highlights some structural variations and their biological implications:

Research Findings and Future Directions

Recent studies have focused on the mechanism-based approaches for developing anticancer drugs using 1,3,4-oxadiazoles . These compounds have shown promising results in inhibiting various cancer cell lines. Future research should explore the optimization of these derivatives for improved efficacy and reduced toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume